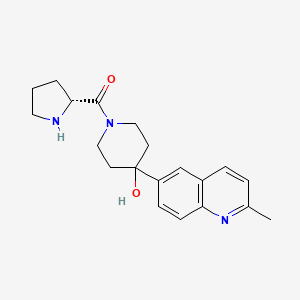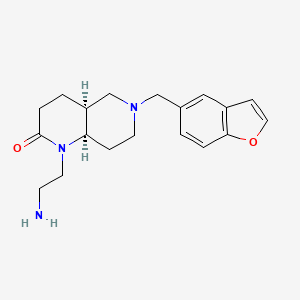
4-(2-methylquinolin-6-yl)-1-D-prolylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methylquinolin-6-yl)-1-D-prolylpiperidin-4-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various scientific fields, including medicinal chemistry and pharmacology. The structure of this compound features a quinoline ring system substituted with a methyl group at the 2-position and a piperidin-4-ol moiety attached to the 6-position of the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylquinolin-6-yl)-1-D-prolylpiperidin-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methylquinoline, which is then subjected to a series of reactions to introduce the piperidin-4-ol moiety. The key steps include:
Nitration and Reduction: Nitration of 2-methylquinoline followed by reduction to obtain 2-methylquinolin-6-amine.
Coupling Reaction: The amine group is then coupled with a suitable piperidine derivative under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-methylquinolin-6-yl)-1-D-prolylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the piperidin-4-ol moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4-(2-methylquinolin-6-yl)-1-D-prolylpiperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-methylquinolin-6-yl)-1-D-prolylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA, while the piperidin-4-ol moiety may interact with protein targets, leading to various biological effects. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-methylquinoline: A precursor in the synthesis of the target compound.
4-hydroxyquinoline: Shares a similar quinoline ring system but lacks the piperidin-4-ol moiety.
Piperidin-4-ol derivatives: Compounds with similar piperidine structures but different substituents on the quinoline ring.
Uniqueness
4-(2-methylquinolin-6-yl)-1-D-prolylpiperidin-4-ol is unique due to the combination of the quinoline ring and the piperidin-4-ol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-[(2R)-pyrrolidin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-14-4-5-15-13-16(6-7-17(15)22-14)20(25)8-11-23(12-9-20)19(24)18-3-2-10-21-18/h4-7,13,18,21,25H,2-3,8-12H2,1H3/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMSSPGLHJZKOF-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3(CCN(CC3)C(=O)C4CCCN4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3(CCN(CC3)C(=O)[C@H]4CCCN4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B5402669.png)

![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5402682.png)
![8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5402693.png)
![3-[[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzoic acid](/img/structure/B5402700.png)
![N-isopropyl-1-methyl-N-[(5-oxopyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B5402702.png)

![benzyl N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]glycinate](/img/structure/B5402728.png)
![3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B5402734.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(5-propyl-2-furyl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5402742.png)
![N-[2-(2-fluorophenoxy)ethyl]quinoline-2-carboxamide](/img/structure/B5402751.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanamide](/img/structure/B5402756.png)
![1'-[(5-methylpyridin-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5402762.png)
![4-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(2-METHYLPHENYL)-1,3-THIAZOLE](/img/structure/B5402769.png)
